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Introduction

Glucokinase (GK), a key enzyme in glucose metabolism, plays a pivotal role in maintaining
glucose homeostasis. In hepatocytes, its activity is modulated by the glucokinase regulatory
protein (GKRP), which sequesters GK in the nucleus in an inactive state during periods of low
glucose. AMG-1694 is a potent small-molecule disruptor of the glucokinase-glucokinase
regulatory protein (GK-GKRP) interaction. By binding to a novel pocket in GKRP, AMG-1694
promotes the dissociation of the GK-GKRP complex, leading to the translocation of GK to the
cytoplasm and a subsequent indirect increase in its enzymatic activity.[1][2][3] This mechanism
offers a therapeutic strategy for type 2 diabetes by enhancing hepatic glucose uptake and
reducing blood glucose levels, with a potentially lower risk of hypoglycemia compared to direct
GK activators.[3]

These application notes provide detailed protocols for assessing the effect of AMG-1694 on
glucokinase activity through both biochemical and cell-based assays.
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Parameter Value

Description Reference

IC50 7 nM

Concentration of
AMG-1694 required to
disrupt 50% of the
pre-formed GK-GKRP

complex.

[1](21[4]

EC50 0.020 uM (20 nM)

Concentration of
AMG-1694 required to
restore 50% of
glucokinase [1][4]
enzymatic activity in

the presence of the

inhibitory GKRP.

Signaling Pathway

The mechanism of action of AMG-1694 involves the disruption of the inhibitory interaction
between glucokinase (GK) and the glucokinase regulatory protein (GKRP) within hepatocytes.
This leads to the activation and translocation of GK, ultimately enhancing glucose metabolism.
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Caption: Mechanism of AMG-1694 action in hepatocytes.
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Experimental Protocols
Biochemical Assay: Measuring GK-GKRP Disruption
and Glucokinase Activity Restoration

This protocol describes an in vitro biochemical assay to quantify the ability of AMG-1694 to
disrupt the GK-GKRP complex and restore glucokinase activity. The assay measures the
production of ADP, a product of the glucokinase-catalyzed phosphorylation of glucose.

Experimental Workflow Diagram
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Prepare Reagents:
- Recombinant human GK
- Recombinant human GKRP
- AMG-1694 serial dilutions
- Assay Buffer
- ATP, Glucose
- ADP-Glo™ Reagents

:

Pre-incubate GK and GKRP
to form the inhibitory complex

:

Add AMG-1694 dilutions to the
pre-formed GK-GKRP complex

:

Initiate kinase reaction by adding
ATP and Glucose

:

Incubate at 37°C

:

Stop reaction and deplete remaining ATP
by adding ADP-Glo™ Reagent

:

Convert ADP to ATP and measure
luminescence with Kinase Detection Reagent

i

Analyze data:
- Plot luminescence vs. [AMG-1694]
- Calculate EC50

;
O

Click to download full resolution via product page

Caption: Workflow for the in vitro glucokinase activity assay.
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Materials:

Recombinant human glucokinase (GK)

o Recombinant human glucokinase regulatory protein (GKRP)
e AMG-1694

o ATP

e D-Glucose

o Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM KCI, 5 mM MgClz, 1 mM DTT)
e ADP-Glo™ Kinase Assay Kit (Promega)

o 384-well white plates

o Plate reader with luminescence detection capabilities
Procedure:

o Reagent Preparation:

o Prepare a 2X stock solution of GK and GKRP in assay buffer. The final concentration of
GK should be in the low nanomolar range, and GKRP should be in excess to ensure
complete inhibition of GK.

o Prepare a serial dilution of AMG-1694 in DMSO, and then dilute further in assay buffer to
the desired final concentrations.

o Prepare a 4X stock solution of ATP and D-glucose in assay buffer.
o GK-GKRP Complex Formation:
o In a 384-well plate, add the 2X GK/GKRP solution.

o Incubate at room temperature for 30 minutes to allow for the formation of the inhibitory
complex.
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o Compound Addition:
o Add the AMG-1694 dilutions to the wells containing the pre-formed GK-GKRP complex.
o Include control wells with DMSO only (vehicle control).
o Incubate for 30 minutes at room temperature to allow for complex disruption.
» Kinase Reaction:
o Initiate the glucokinase reaction by adding the 4X ATP/glucose solution to all wells.
o Incubate the plate at 37°C for 60 minutes.
e ADP Detection:

o Following the manufacturer's protocol for the ADP-Glo™ Kinase Assay, add ADP-Glo™
Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40
minutes at room temperature.

o Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30-60 minutes at room temperature.

o Data Analysis:
o Measure the luminescence using a plate reader.
o Plot the luminescence signal against the logarithm of the AMG-1694 concentration.

o Fit the data to a sigmoidal dose-response curve to determine the ECso value.

Cell-Based Assay: Measuring Glucose Uptake in Primary
Hepatocytes

This protocol measures the effect of AMG-1694 on glucose uptake in primary hepatocytes
using a fluorescent glucose analog, 2-NBDG.

Experimental Workflow Diagram
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Seed primary hepatocytes in a
96-well black, clear-bottom plate

i

Culture cells to allow attachment and recovery

i

Glucose-starve cells in glucose-free medium

:

Treat cells with different concentrations of AMG-1694

:

Add 2-NBDG (fluorescent glucose analog) to all wells

i

Incubate to allow for 2-NBDG uptake

i

Wash cells to remove extracellular 2-NBDG

:

Measure intracellular fluorescence
(EX/JEm ~485/535 nm)

:

Analyze data:
- Normalize fluorescence to cell number (e.g., DAPI stain)
- Plot fluorescence vs. [AMG-1694]
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Caption: Workflow for the hepatocyte glucose uptake assay.
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Materials:

o Cryopreserved or freshly isolated primary hepatocytes (e.g., human, rat)
e Hepatocyte culture medium

o Collagen-coated 96-well black, clear-bottom plates

« AMG-1694

e Glucose-free culture medium

e 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
e Phosphate-buffered saline (PBS)

e Fluorescence plate reader

Procedure:

o Cell Seeding:

o Thaw and seed primary hepatocytes onto collagen-coated 96-well plates according to the
supplier's instructions.

o Culture the cells for 4-24 hours to allow for attachment.
e Cell Treatment:
o Aspirate the culture medium and wash the cells once with PBS.
o Starve the cells by incubating them in glucose-free medium for 2 hours.
o Prepare serial dilutions of AMG-1694 in glucose-free medium.

o Remove the starvation medium and add the AMG-1694 solutions to the cells. Include a
vehicle control (DMSO).

o Incubate for 1-2 hours at 37°C.
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e Glucose Uptake:
o Add 2-NBDG to each well to a final concentration of 50-100 uM.
o Incubate for 30-60 minutes at 37°C.

e Fluorescence Measurement:

o Aspirate the 2-NBDG containing medium and wash the cells three times with ice-cold PBS
to remove extracellular fluorescence.

o Add PBS to each well.

o Measure the intracellular fluorescence using a plate reader with excitation and emission
wavelengths of approximately 485 nm and 535 nm, respectively.

e Data Analysis:

o (Optional but recommended) Normalize the fluorescence signal to cell number using a
DNA stain like DAPI or a protein quantification assay (e.g., BCA).

o Plot the normalized fluorescence intensity against the AMG-1694 concentration to
determine the dose-dependent effect on glucose uptake.

Conclusion

The provided protocols offer robust methods for characterizing the activity of AMG-1694 as a
disruptor of the GK-GKRP complex. The biochemical assay allows for the direct measurement
of the compound's effect on enzyme kinetics, while the cell-based assay provides a more
physiologically relevant assessment of its impact on hepatocyte glucose uptake. Together,
these methods are valuable tools for researchers in the field of diabetes and metabolic disease
drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8175020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175020/
https://www.mbbiosciences.com/in-vitro-primary-hepatocyte-assay
https://www.xenotech.com/wp-content/uploads/2020/05/JSSX2017-hepatic-uptake-assay.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8509304/
https://www.benchchem.com/product/b12433589#measuring-the-effect-of-amg-1694-on-glucokinase-activity
https://www.benchchem.com/product/b12433589#measuring-the-effect-of-amg-1694-on-glucokinase-activity
https://www.benchchem.com/product/b12433589#measuring-the-effect-of-amg-1694-on-glucokinase-activity
https://www.benchchem.com/product/b12433589#measuring-the-effect-of-amg-1694-on-glucokinase-activity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12433589?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12433589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

